molecular formula C10H18O2 B11974468 Bicyclo(2.2.2)octane-2,3-dimethanol CAS No. 65942-09-8

Bicyclo(2.2.2)octane-2,3-dimethanol

Cat. No.: B11974468
CAS No.: 65942-09-8
M. Wt: 170.25 g/mol
InChI Key: CPIZOXNOIVZVGA-UHFFFAOYSA-N
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Description

Bicyclo(222)octane-2,3-dimethanol is an organic compound with the molecular formula C10H18O2 It is a derivative of bicyclo(222)octane, featuring two hydroxymethyl groups attached to the second and third carbon atoms of the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(2.2.2)octane-2,3-dimethanol typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is a cycloaddition reaction between a conjugated diene and a dienophile, forming a six-membered ring. In this case, the reaction between a suitable diene and maleic anhydride can produce the bicyclo(2.2.2)octane framework. Subsequent functionalization of the bicyclic structure introduces the hydroxymethyl groups at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.2)octane-2,3-dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of hydroxyl groups.

Major Products

    Oxidation: Bicyclo(2.2.2)octane-2,3-dicarboxylic acid.

    Reduction: Bicyclo(2.2.2)octane-2,3-dimethyl.

    Substitution: Bicyclo(2.2.2)octane-2,3-dichloride or dibromide.

Scientific Research Applications

Bicyclo(2.2.2)octane-2,3-dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo(2.2.2)octane-2,3-dimethanol depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with target molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(2.2.2)octane-2,3-diol: Similar structure but with hydroxyl groups instead of hydroxymethyl groups.

    Bicyclo(2.2.2)octane-2,3-dicarboxylic acid: Contains carboxyl groups instead of hydroxymethyl groups.

    Bicyclo(2.2.2)octane-2,3-dichloride: Chlorine atoms replace the hydroxymethyl groups.

Uniqueness

Bicyclo(2.2.2)octane-2,3-dimethanol is unique due to its specific functional groups and the potential for diverse chemical modifications. The presence of hydroxymethyl groups allows for further functionalization, making it a versatile intermediate in organic synthesis. Its rigid bicyclic structure also imparts unique physical and chemical properties compared to its analogs .

Properties

CAS No.

65942-09-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

[3-(hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methanol

InChI

InChI=1S/C10H18O2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h7-12H,1-6H2

InChI Key

CPIZOXNOIVZVGA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(C2CO)CO

Origin of Product

United States

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